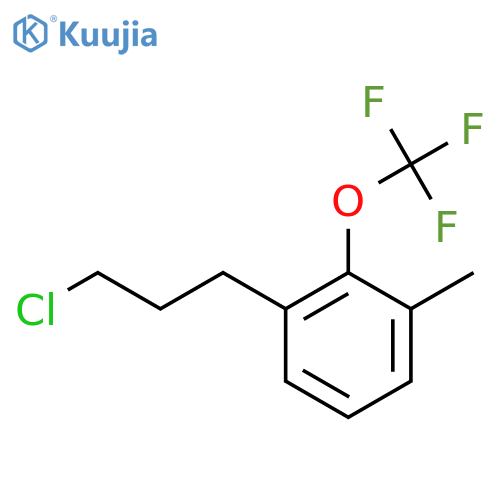Cas no 1806704-16-4 (3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene)

1806704-16-4 structure
商品名:3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene
CAS番号:1806704-16-4
MF:C11H12ClF3O
メガワット:252.660593032837
CID:5005632
3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene
-
- インチ: 1S/C11H12ClF3O/c1-8-4-2-5-9(6-3-7-12)10(8)16-11(13,14)15/h2,4-5H,3,6-7H2,1H3
- InChIKey: MRNUHXUQUSTZMX-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC=C(C)C=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 9.2
3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008643-1g |
3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene |
1806704-16-4 | 97% | 1g |
1,564.50 USD | 2021-07-06 | |
| Alichem | A010008643-500mg |
3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene |
1806704-16-4 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
| Alichem | A010008643-250mg |
3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene |
1806704-16-4 | 97% | 250mg |
504.00 USD | 2021-07-06 |
3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
1806704-16-4 (3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene) 関連製品
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 4770-00-7(3-cyano-4-nitroindole)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
